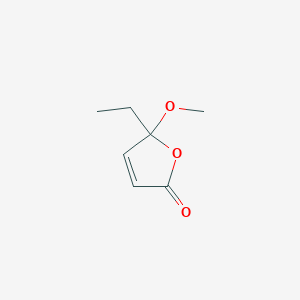

5-Ethyl-5-methoxyfuran-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Ethyl-5-methoxyfuran-2(5H)-one: is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes both ethyl and methoxy substituents on the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-methoxyfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-ethyl-2-methoxy-3-buten-1-ol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-methoxyfuran-2(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can introduce new substituents onto the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted furans, dihydrofurans, and oxidized furan derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethyl-5-methoxyfuran-2(5H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-methoxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 5-Methyl-5-methoxyfuran-2(5H)-one

- 5-Ethyl-5-hydroxyfuran-2(5H)-one

- 5-Ethyl-5-methoxyfuran-3(5H)-one

Uniqueness

5-Ethyl-5-methoxyfuran-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Ethyl-5-methoxyfuran-2(5H)-one, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis of 5-alkyl-substituted furanones typically involves cyclization or oxidation strategies. For example, 5-Phenylfuran-2(5H)-one (a structural analog) is synthesized via base-catalyzed cyclization of substituted keto esters under reflux conditions, achieving yields of ~65% . Adjusting catalysts (e.g., acid vs. base) and solvents (polar aprotic vs. aqueous) can optimize regioselectivity and purity. For 5-Ethyl-5-methoxy derivatives, introducing methoxy groups may require protective-group strategies to prevent undesired side reactions during alkylation steps.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify substituent positions and ring conformation. For instance, methoxy protons typically resonate at δ 3.2–3.5 ppm, while ethyl groups show split signals in δ 1.0–1.5 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL97) refines crystal structures, resolving bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to confirm lactone ring planarity .

- IR Spectroscopy : Stretching frequencies for lactone carbonyl (1740–1760 cm−1) and ether C-O (1200–1250 cm−1) validate functional groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For furanones, electron-deficient lactone rings often react at the α,β-unsaturated carbonyl. Substituents like methoxy groups alter electron density, as seen in studies on 5-hydroxyfuran-2(5H)-one derivatives . Computational docking (e.g., AutoDock Vina) models interactions with biological targets, such as enzymes, to guide drug design .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions arise from variability in assay conditions (e.g., cell lines, concentrations). A systematic approach includes:

- Dose-Response Studies : Establish EC50/IC50 values across multiple models (e.g., HCT116 vs. L-02 cells) to assess selectivity .

- Metabolic Stability Assays : LC-MS/MS quantifies metabolite formation (e.g., hydroxylated derivatives) influencing activity .

- Comparative SAR Analysis : Structural analogs (Table 1) highlight substituent effects. For example, replacing ethyl with phenyl groups enhances antimicrobial activity but reduces solubility .

Q. Notes on Contradictions and Validation

Properties

CAS No. |

86799-55-5 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

5-ethyl-5-methoxyfuran-2-one |

InChI |

InChI=1S/C7H10O3/c1-3-7(9-2)5-4-6(8)10-7/h4-5H,3H2,1-2H3 |

InChI Key |

VZWSYQVRDZKYDD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C=CC(=O)O1)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.